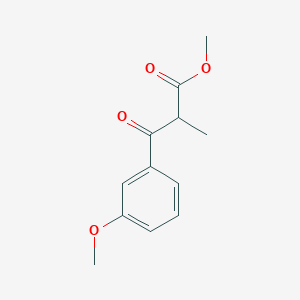
Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves complex chemical reactions. For instance, the synthesis of “Methyl (2E)-3-(3-methoxyphenyl)acrylate” involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . Another example is the synthesis of “Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate” from anthranilic acid, using two green chemistry approaches: utilization of the DES and microwave-induced synthesis .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For “Methyl (2E)-3-(3-methoxyphenyl)acrylate”, the molecular formula is reported as C11H12O3, with an average mass of 192.211 Da and a monoisotopic mass of 192.078644 Da .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. For example, the protodeboronation of pinacol boronic esters is a key step in the synthesis of "Methyl (2E)-3-(3-methoxyphenyl)acrylate" .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For “Methyl (2E)-3-(3-methoxyphenyl)acrylate”, the average mass is reported as 192.211 Da .Wissenschaftliche Forschungsanwendungen
Azirine Ring Expansion and Wolff Rearrangement
The catalyzed Wolff rearrangement of related methyl 2-diazo-3-oxopropanoates, including derivatives similar to Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate, leads to the formation of ketenes that react with azirines, resulting in the expansion of the azirine ring. This process forms 3,4-dihydro-2Н-pyrrol-2-one derivatives, which can further isomerize or add water molecules depending on their structure (Rostovskii et al., 2017).
Asymmetric Reduction for Pharmaceutical Synthesis
The asymmetric reduction of similar esters, such as methyl 2-chloro-3-oxo-esters, to produce enantiomerically pure precursors for cardiovascular drugs like diltiazem, showcases the importance of such compounds in synthesizing key pharmaceutical intermediates. This bio-reduction process represents an eco-friendly and cost-effective route for industrial synthesis, providing high productivity and purity (Chen et al., 2021).
Fungicidal Activity of Derivatives
Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate derivatives have been studied for their fungicidal activity against plant diseases. The synthesis and application of such compounds offer potential in agricultural science for protecting crops against fungi, enhancing yield and reducing crop loss (Liu et al., 2007).
Mechanistic Insights into Chemical Reactions
Research on the nucleophilic substitution and elimination reactions of related compounds provides valuable mechanistic insights. Such studies are essential for understanding reaction kinetics and optimizing chemical synthesis processes, contributing to the development of new organic synthesis methodologies (Toteva & Richard, 1996).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on these compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, a green synthetic procedure was developed for the two-step synthesis of “Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate” from anthranilic acid .
Eigenschaften
IUPAC Name |
methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(12(14)16-3)11(13)9-5-4-6-10(7-9)15-2/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSCMQBWIGBBNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



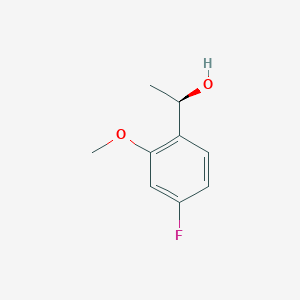
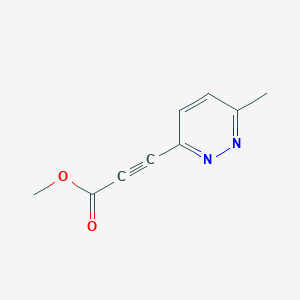
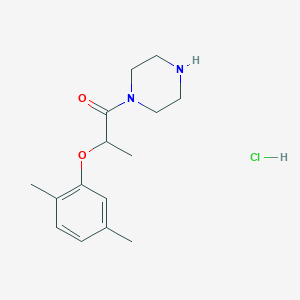
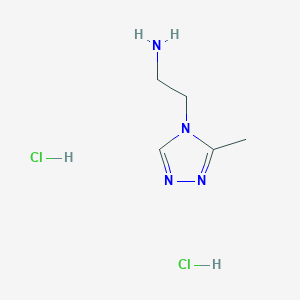
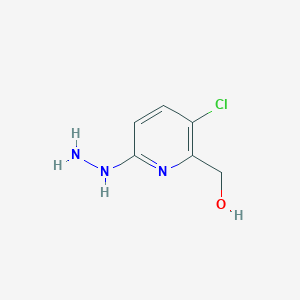
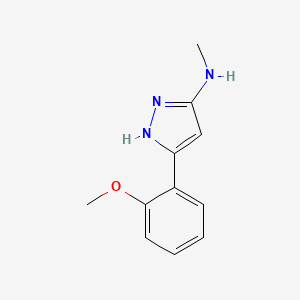
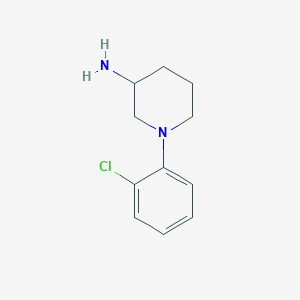
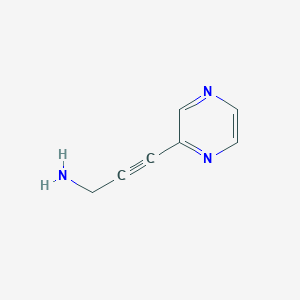
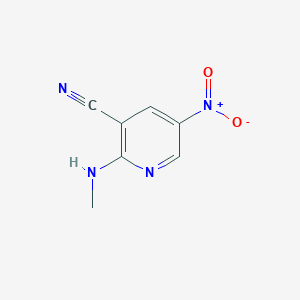
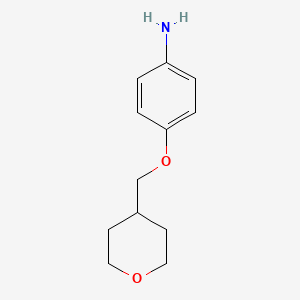
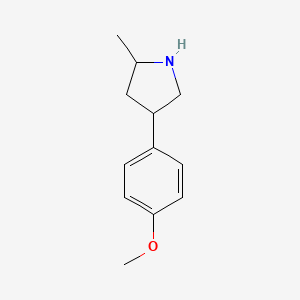
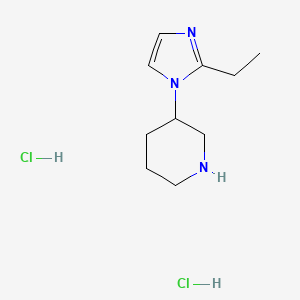
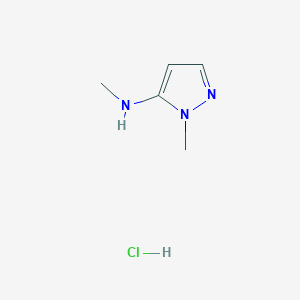
![N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride](/img/structure/B1423485.png)